N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with diethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene-2-sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Derivatives: Compounds with similar thiophene-2-sulfonyl groups but different substituents on the piperidine ring.
Piperidine Carboxamides: Compounds with similar piperidine carboxamide structures but different sulfonyl groups.
Uniqueness
N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of the thiophene-2-sulfonyl group and the diethyl-substituted carboxamide group. This combination imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H22N2O3S2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
N,N-diethyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O3S2/c1-3-15(4-2)14(17)12-7-9-16(10-8-12)21(18,19)13-6-5-11-20-13/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChI Key |
XMKXRAYZGRBLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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